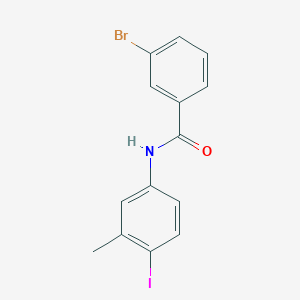![molecular formula C22H16Br2N2O3 B11540421 3,4-dibromo-6-methoxy-2-[(E)-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11540421.png)
3,4-dibromo-6-methoxy-2-[(E)-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- is a complex organic compound with a molecular formula of
- It contains bromine, methoxy, and benzoxazole moieties, making it an intriguing molecule for study.
3,4-dibromo-6-methoxy-2-[(E)-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol: C25H22Br2N2O3
.準備方法
Synthetic Routes: One synthetic route involves the Suzuki–Miyaura coupling, a powerful carbon–carbon bond-forming reaction. In this process, an aryl bromide (such as 2,4-dibromo-6-bromomethylphenol) reacts with an aryl boron reagent (e.g., boronic acid or boronate ester) in the presence of a palladium catalyst.
Industrial Production: While specific industrial methods may vary, the Suzuki–Miyaura coupling can be scaled up for production. Optimization of reaction conditions, catalysts, and reagents ensures efficient large-scale synthesis.
化学反応の分析
Reactions: This compound can undergo various reactions, including
Common Reagents and Conditions: Reagents like palladium catalysts, boron reagents, and base are essential. Reaction conditions include solvent choice (often DMF or DMSO) and temperature.
Major Products: Products depend on the specific reaction. For example, reduction could yield a phenolic compound, while substitution might lead to a different halogen-substituted derivative.
科学的研究の応用
Chemistry: Investigate its reactivity, explore new synthetic methodologies, and study its interactions with other molecules.
Biology: Assess its potential as a bioactive compound (e.g., antimicrobial, antioxidant, or enzyme inhibitor).
Medicine: Explore its pharmacological properties, toxicity, and potential therapeutic applications.
Industry: Consider its use in materials science, such as dyes, polymers, or liquid crystals.
類似化合物との比較
Similar Compounds: Other brominated phenolic or benzoxazole derivatives.
Uniqueness: Highlight its specific structural features, such as the combination of bromine, methoxy, and imine functionalities.
Remember that this compound’s applications and mechanisms are still areas of active research, and ongoing studies may reveal additional insights.
特性
分子式 |
C22H16Br2N2O3 |
|---|---|
分子量 |
516.2 g/mol |
IUPAC名 |
3,4-dibromo-6-methoxy-2-[[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol |
InChI |
InChI=1S/C22H16Br2N2O3/c1-12-3-5-13(6-4-12)22-26-17-9-14(7-8-18(17)29-22)25-11-15-20(24)16(23)10-19(28-2)21(15)27/h3-11,27H,1-2H3 |
InChIキー |
RJRQTYYLHHIRDE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4Br)Br)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Dibromo-6-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]phenol](/img/structure/B11540341.png)
![2-[(Z)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4-chloro-6-iodophenol](/img/structure/B11540342.png)
![2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B11540346.png)
![4,4'-[(4-chlorobenzene-1,3-diyl)bis(iminomethylylidene)]bis[2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B11540356.png)
![[(Hexadecylsulfanyl)(prop-2-en-1-ylamino)methylidene]propanedinitrile](/img/structure/B11540357.png)
![2-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol](/img/structure/B11540360.png)
![3-[(E)-{2-[(4-methyl-2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11540361.png)

![4-Chloro-2-[(E)-[(4-chlorophenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol](/img/structure/B11540373.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11540378.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11540382.png)
![N-(3-(3,4-Dimethylbenzoyl)phenyl)-1,1',3,3'-tetraoxo-[2,2'-biisoindoline]-5-carboxamide](/img/structure/B11540391.png)
![ethyl 4-({(E)-[4-(propan-2-yl)phenyl]methylidene}amino)benzoate](/img/structure/B11540392.png)
![4-bromo-N-(4-bromophenyl)-3-[(3-bromophenyl)sulfamoyl]benzamide](/img/structure/B11540400.png)
